molecular formula C9H10F3N3O2 B3037377 2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide CAS No. 477870-78-3

2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide

Cat. No.: B3037377
CAS No.: 477870-78-3
M. Wt: 249.19 g/mol
InChI Key: BYAKFSQAEHAYGC-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups makes this compound highly reactive and versatile in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as a nucleophile, while the carbonyl group can undergo nucleophilic addition reactions . These reactions enable the compound to form stable heterocyclic structures, which are often the basis for its biological activities .

Properties

IUPAC Name

2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-2-6(5-7(16)9(10,11)12)14-15-8(17)3-4-13/h2-3,5H2,1H3,(H,15,17)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAKFSQAEHAYGC-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)CC#N)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)CC#N)/CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.